4-(4-Fluorophenoxy)butane-1-sulfonyl chloride

Vue d'ensemble

Description

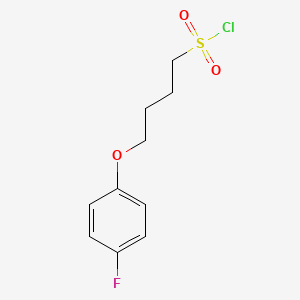

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClFO3S It is a sulfonyl chloride derivative, characterized by the presence of a fluorophenoxy group attached to a butane chain, which is further connected to a sulfonyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-fluorophenol with butane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving the overall yield and purity of the compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with a range of nucleophiles, forming sulfonamides, sulfonate esters, or sulfonic acids.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate.

-

Elimination of chloride ion to yield the substituted product .

Oxidation and Reduction Pathways

The compound participates in redox reactions, though limited data exist for the 4-fluorophenoxy variant. Related sulfonyl chlorides show:

Note : Reduction of sulfonyl chlorides to thiols is rare due to competing side reactions but feasible under controlled settings .

Coupling Reactions

The sulfonyl chloride group facilitates cross-coupling to construct complex architectures:

| Substrate | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl sulfones | 70–88% |

| Alkenes | CuI, DABCO, CH₃CN | Alkenyl sulfonamides | 65–80% |

Key Finding : Palladium-catalyzed Suzuki-Miyaura couplings enable efficient aryl–sulfone bond formation, critical in medicinal chemistry .

Chlorosulfonation and Functionalization

The compound serves as a sulfonylating agent in multi-step syntheses:

Example Pathway :

-

Sulfonamide Formation : React with benzylamine to yield 4-(4-fluorophenoxy)-N-benzylbutane-1-sulfonamide (87% yield).

-

Further Functionalization : Sulfonamide intermediates undergo alkylation or acylation for drug candidate synthesis .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 150°C, releasing SO₂ and HCl.

-

Light Sensitivity : Prolonged UV exposure leads to radical-mediated decomposition; storage under inert gas recommended.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Activation Energy (kJ/mol) |

|---|---|---|

| Substitution (Amines) | 1.5× faster | 45–50 |

| Hydrolysis | 2.0× slower | 55–60 |

| Coupling (Pd-mediated) | Comparable | 70–75 |

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

The compound serves as an important intermediate in the synthesis of various organic molecules. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, enabling the formation of more complex structures. This versatility is crucial in developing new chemical entities (NCEs) in pharmaceutical research.

2. Biological Studies:

Research has indicated that 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride exhibits potential biological activities. Studies focus on its interactions with biomolecules, which can lead to insights into its pharmacological effects. For instance, it may influence enzyme activity through covalent bonding with nucleophilic sites on proteins, potentially leading to enzyme inhibition or receptor modulation .

Medicinal Chemistry

1. Drug Development:

The compound is explored for its potential as a therapeutic agent. Its ability to modify biological pathways makes it a candidate for drug design, particularly in targeting diseases that involve specific enzymes or receptors. The sulfonyl chloride group is reactive, allowing for the formation of stable linkages with various biological targets .

2. Antiviral Activity:

Recent studies have highlighted the compound's role in developing antiviral agents, particularly against HIV-1 protease inhibitors. The structural modifications involving the 4-fluorophenyl group enhance the potency and selectivity of these inhibitors, indicating a promising avenue for therapeutic development .

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be used in formulations that require specific reactivity or stability under various conditions.

2. Agricultural Chemistry:

The compound may also find applications in agricultural chemistry as a building block for agrochemicals. Its ability to interact with biological systems can lead to the development of new pesticides or herbicides that target specific pests or diseases while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various biological molecules, such as proteins and nucleic acids, by forming covalent bonds with nucleophilic sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Fluorophenyl)benzenesulfonyl chloride: Similar in structure but with a different substitution pattern on the aromatic ring.

4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a fluorophenoxy group.

4-Fluorobenzene-1-sulfonyl chloride: Lacks the butane chain, making it less versatile in certain applications.

Uniqueness

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is unique due to the presence of both a fluorophenoxy group and a butane chain, which provides a balance of hydrophobic and hydrophilic properties. This structural feature enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis and medicinal chemistry.

Activité Biologique

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique structure, which includes a fluorophenoxy group attached to a butane chain with a sulfonyl chloride functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C10H12ClO2S

- Molecular Weight : Approximately 232.72 g/mol

- Physical State : Typically presented as a colorless to light yellow liquid.

The presence of the sulfonyl chloride group makes this compound particularly reactive, allowing it to participate in electrophilic substitution reactions, which are valuable in organic synthesis.

Research Findings

Recent studies have explored the biological implications of similar compounds and their derivatives. Here are some notable findings:

| Study | Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| Xia et al. | 1-arylmethyl-3-aryl-pyrazole derivatives | Antitumor activity | 49.85 |

| Fan et al. | 4-chlorophenoxy derivatives | Induced autophagy in A549 cells | 0.71 |

| Zheng et al. | Pyrazole-linked benzimidazole | Inhibition of Aurora A/B kinase | 0.067 |

These studies indicate that related compounds can exhibit significant biological activities, suggesting that this compound may also possess similar properties.

Antimicrobial Studies

In a comparative study on sulfonamide derivatives, it was shown that compounds with fluorine substitutions often enhance lipophilicity and improve membrane penetration, which may increase their efficacy against various pathogens. Such modifications could suggest a pathway for enhancing the biological activity of this compound in antimicrobial applications.

Anticancer Research

Research into sulfonamide-based compounds has indicated potential for use in cancer therapeutics. For instance, derivatives exhibiting significant cytotoxicity against cancer cell lines have been documented. The incorporation of the fluorophenoxy group could further enhance these effects due to increased binding affinity to target proteins involved in cancer progression.

Propriétés

IUPAC Name |

4-(4-fluorophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO3S/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIGBMOWDWBZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.